
1,1-Dimethyl-2,3,4-triphenyl-4-(1-phenylethenyl)-silacyclobut-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-2,3,4-triphenyl-4-(1-phenylethenyl)-silacyclobut-2-ene is an organosilicon compound characterized by a silacyclobutene ring. Organosilicon compounds are known for their unique properties, including thermal stability, chemical resistance, and versatility in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2,3,4-triphenyl-4-(1-phenylethenyl)-silacyclobut-2-ene typically involves the following steps:
Formation of the Silacyclobutene Ring: This can be achieved through a [2+2] cycloaddition reaction between a silene and an alkyne.
Substitution Reactions: Introduction of phenyl groups can be done via Grignard reagents or organolithium reagents.
Final Assembly: The final compound is assembled through a series of coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Small-scale synthesis in controlled environments.
Continuous Flow Chemistry: For larger-scale production, continuous flow reactors can be used to maintain consistent reaction conditions and improve yield.
化学反応の分析
Types of Reactions
1,1-Dimethyl-2,3,4-triphenyl-4-(1-phenylethenyl)-silacyclobut-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using lithium aluminum hydride or other reducing agents.
Substitution: Halogenation or alkylation reactions can be performed using appropriate halogenating agents or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., bromine), alkyl halides.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Halogenated or alkylated silacyclobutene compounds.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Research into its use as a drug delivery vehicle due to its stability and biocompatibility.
Industry: Applications in the production of high-performance materials, such as coatings and adhesives.
作用機序
The mechanism of action for 1,1-Dimethyl-2,3,4-triphenyl-4-(1-phenylethenyl)-silacyclobut-2-ene involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to its chemical structure and functional groups.
類似化合物との比較
Similar Compounds
Tetraphenylsilane: Similar in structure but lacks the silacyclobutene ring.
Triphenylsilane: Contains three phenyl groups but differs in the overall structure.
Phenylsilane: A simpler compound with a single phenyl group attached to silicon.
Uniqueness
1,1-Dimethyl-2,3,4-triphenyl-4-(1-phenylethenyl)-silacyclobut-2-ene is unique due to its silacyclobutene ring, which imparts distinct chemical and physical properties compared to other organosilicon compounds.
特性
分子式 |
C31H28Si |
|---|---|
分子量 |
428.6 g/mol |
IUPAC名 |
1,1-dimethyl-2,3,4-triphenyl-2-(1-phenylethenyl)silete |
InChI |
InChI=1S/C31H28Si/c1-24(25-16-8-4-9-17-25)31(28-22-14-7-15-23-28)29(26-18-10-5-11-19-26)30(32(31,2)3)27-20-12-6-13-21-27/h4-23H,1H2,2-3H3 |
InChIキー |
VOCYPLHWAAKXMQ-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(C(=C(C1(C2=CC=CC=C2)C(=C)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


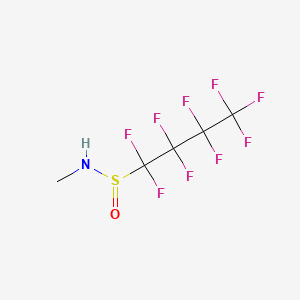


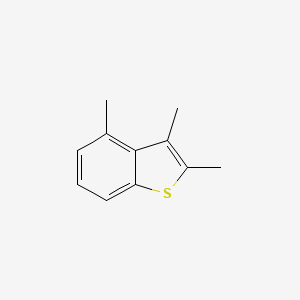
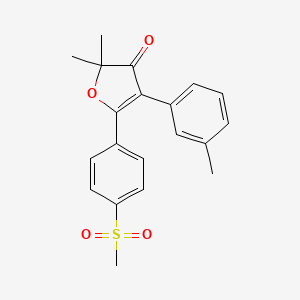
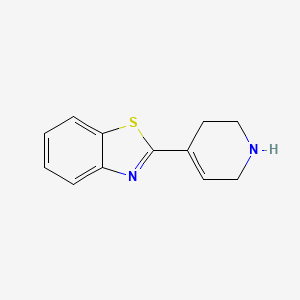
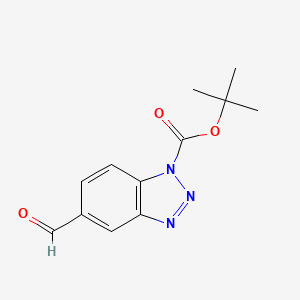
![4-[2-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]oxyaniline](/img/structure/B13967152.png)

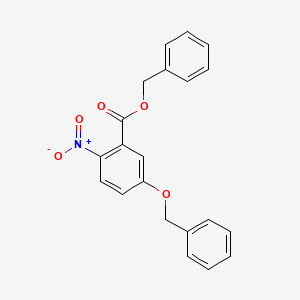
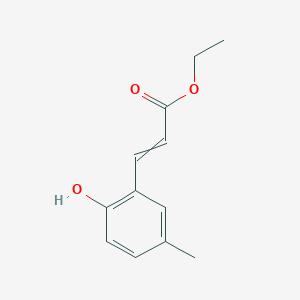

![(5-Methyl-[1,3,4]thiadiazol-2-yl)-carbamic acid phenyl ester](/img/structure/B13967187.png)
![6,6-Dichloro-1-ethoxybicyclo[3.1.0]hexane](/img/structure/B13967209.png)
